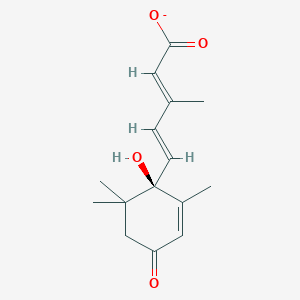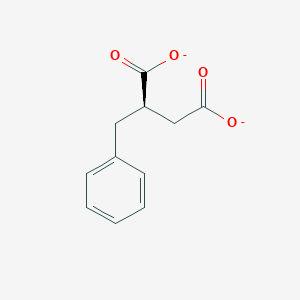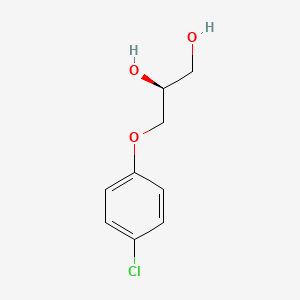
(2S)-3-(4-chlorophenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-chlorphenesin is the (S)-enantiomer of chlorphenesin. It is an enantiomer of a (R)-chlorphenesin.
Wissenschaftliche Forschungsanwendungen
Crystallization and Resolution
- Crystallization Features : Studies have shown that compounds similar to (2S)-3-(4-chlorophenoxy)propane-1,2-diol, like 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, undergo spontaneous resolution and can be resolved into enantiomers by preferential crystallization. This highlights its potential in applications requiring specific enantiomeric forms (Bredikhin et al., 2017).
Synthesis and Chemical Properties
- Stereospecific Synthesis : Research indicates that derivatives of (2S)-3-(4-chlorophenoxy)propane-1,2-diol can be synthesized stereospecifically from different starting materials, showcasing its versatility in synthetic chemistry (Aktaş et al., 2015).
Applications in Drug Precursors
- Precursors for Chiral Drugs : Certain derivatives of (2S)-3-(4-chlorophenoxy)propane-1,2-diol act as valuable precursors for popular chiral drugs like propranolol and pindolol, indicating its significance in pharmaceutical synthesis (Bredikhin et al., 2013).
Crystal Structure Analysis
- Crystallographic Studies : Studies on compounds similar to (2S)-3-(4-chlorophenoxy)propane-1,2-diol provide insights into their crystal structures, aiding in the understanding of their physical properties and potential applications in material science (Obregón-Mendoza et al., 2015).
Environmental Applications
- Biodegradation in Groundwater : Related compounds, like 1,2-dibromoethane, have been studied for their aerobic biodegradation in groundwater, suggesting potential environmental applications for (2S)-3-(4-chlorophenoxy)propane-1,2-diol and its derivatives (Hatzinger et al., 2015).
Polymer Chemistry
- Synthesis of Graft Copolymers : Research into the synthesis of polymers and copolymers using similar diols shows potential applications of (2S)-3-(4-chlorophenoxy)propane-1,2-diol in polymer chemistry (Tezuka & Araki, 1993).
Eigenschaften
CAS-Nummer |
80117-05-1 |
|---|---|
Produktname |
(2S)-3-(4-chlorophenoxy)propane-1,2-diol |
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
(2S)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |
InChI-Schlüssel |
MXOAEAUPQDYUQM-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OC[C@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Andere CAS-Nummern |
80117-05-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



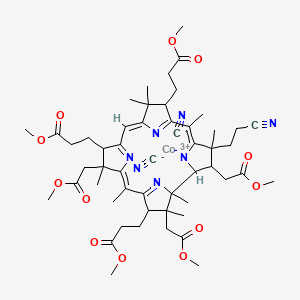
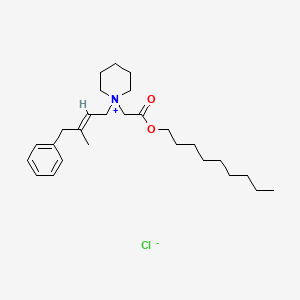
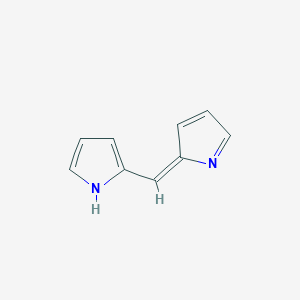
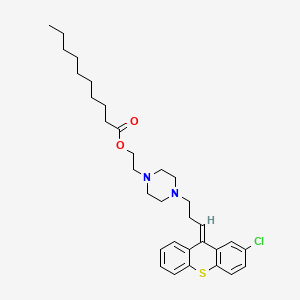
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
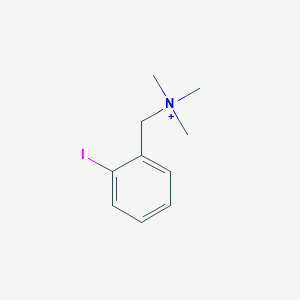
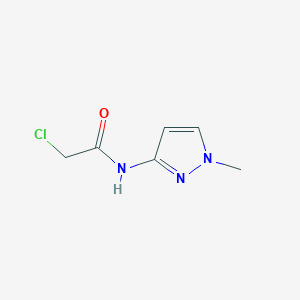
![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
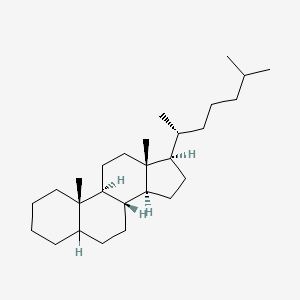
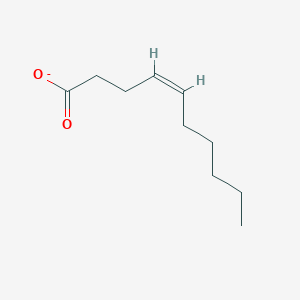
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
